molecular formula C12H12N4O4 B14308772 N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide CAS No. 113520-72-2

N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide

Cat. No.: B14308772
CAS No.: 113520-72-2
M. Wt: 276.25 g/mol
InChI Key: CGTHMPMELZLBOG-UHFFFAOYSA-N
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Description

N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide is a complex organic compound that belongs to the class of triazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide typically involves the reaction of phenylhydrazine with acetic anhydride to form an intermediate, which is then cyclized to form the triazolidinone ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolidinones.

Scientific Research Applications

N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

N-Acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide can be compared with other triazolidinone derivatives, such as:

  • N-Acetyl-2-(3,5-dioxo-4-methyl-1,2,4-triazolidin-1-yl)acetamide
  • N-Acetyl-2-(3,5-dioxo-4-ethyl-1,2,4-triazolidin-1-yl)acetamide

Uniqueness: The phenyl group in this compound imparts unique properties, such as enhanced stability and specific biological activity, making it distinct from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.

Properties

CAS No.

113520-72-2

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

N-acetyl-2-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)acetamide

InChI

InChI=1S/C12H12N4O4/c1-8(17)13-10(18)7-15-12(20)16(11(19)14-15)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,19)(H,13,17,18)

InChI Key

CGTHMPMELZLBOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)CN1C(=O)N(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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